molecular formula C8H5F3INO B15203037 4-Iodo-3-(trifluoromethyl)benzamide

4-Iodo-3-(trifluoromethyl)benzamide

Cat. No.: B15203037
M. Wt: 315.03 g/mol
InChI Key: ZUWIZTMTUIWJAT-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring, with an amide (-CONH₂) functional group. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its substituents:

  • Trifluoromethyl Group: Increases lipophilicity and metabolic stability, improving bioavailability .
  • Amide Group: Facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

The compound's unique structural features distinguish it from other benzamide derivatives, as discussed in the following sections.

Properties

Molecular Formula

C8H5F3INO

Molecular Weight

315.03 g/mol

IUPAC Name

4-iodo-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H2,13,14)

InChI Key

ZUWIZTMTUIWJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)benzamide typically involves the aminocarbonylation of 4-iodobenzotrifluoride in the presence of phosphoryl chloride and dimethylformamide (DMF). This reaction yields N,N-dimethyl-4-(trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with para-substituted phenylacetylenes .

Industrial Production Methods

Industrial production of 4-Iodo-3-(trifluoromethyl)benzamide often employs large-scale aminocarbonylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphoryl Chloride: Used in aminocarbonylation reactions.

    Dimethylformamide (DMF): Solvent and reagent in aminocarbonylation.

    Phenylacetylenes: Used in Sonogashira cross-coupling reactions.

Major Products

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl Substitutions

The table below highlights key structural analogues and their distinguishing features:

Compound Name Structural Features Key Differences from Target Compound Biological/Chemical Impact References
4-Iodo-2-(trifluoromethyl)benzamide Iodine (para), -CF₃ (meta), amide group Substituent positions (iodine at C4 vs. C2) Altered steric effects and enzyme binding
4-Iodo-3-(trifluoromethyl)benzonitrile Iodine (para), -CF₃ (meta), nitrile (-CN) Nitrile replaces amide Reduced hydrogen-bonding capacity
4-Chloro-3-(trifluoromethyl)benzamide Chlorine (para), -CF₃ (meta), amide group Chlorine instead of iodine Lower polarizability and reactivity
4-Fluoro-3-(trifluoromethyl)benzamide Fluorine (para), -CF₃ (meta), amide group Fluorine instead of iodine Smaller atomic radius, weaker electrophile
Key Observations:
  • Positional Isomerism : The placement of iodine at C2 (e.g., 4-Iodo-2-(trifluoromethyl)benzamide) versus C4 in the target compound significantly alters steric interactions and electronic distribution, affecting binding to biological targets .
  • Halogen Effects : Chlorine and fluorine analogues exhibit lower reactivity compared to iodine due to reduced polarizability and electronegativity, respectively .

Compounds with Heterocyclic or Extended Moieties

Compound Name Structural Features Key Differences from Target Compound Biological/Chemical Impact References
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone Quinazolinone core with iodine and -CF₃ Heterocyclic ring system Enhanced planar structure for DNA intercalation
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide Cyclopropylcarbamoyl side chain Extended hydrophobic side chain Improved metabolic stability and selectivity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Thiazole ring with tert-butyl group Thiazole moiety Potential for antimicrobial activity
Key Observations:
  • Heterocyclic Cores: Quinazolinone and thiazole derivatives offer additional sites for π-π stacking or metal coordination, broadening their applications in drug design .
  • Side Chain Modifications : The cyclopropylcarbamoyl group in N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide enhances metabolic stability by resisting oxidative degradation .
Lipophilicity and Reactivity:
  • The iodine and trifluoromethyl groups in 4-Iodo-3-(trifluoromethyl)benzamide confer a logP value of ~2.8 , higher than its chloro (logP ~2.1) and fluoro (logP ~1.9) analogues, favoring membrane permeability .
  • Electrophilic Reactivity : The iodine atom facilitates nucleophilic aromatic substitution, enabling synthesis of complex derivatives .
Antimicrobial Activity:
  • Compared to 4-Iodo-3-(trifluoromethyl)benzonitrile, the amide group in the target compound demonstrates 10-fold higher inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
  • The chloro and fluoro analogues show reduced potency due to weaker halogen-bonding interactions .

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